1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20428983
InChI: InChI=1S/C9H11F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC20428983

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name 1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C9H11F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4-6H,3H2,1-2H3
Standard InChI Key IGWMTPDLLOTXGC-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C(=N1)C(F)(F)F)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (C9_9H11_{11}F3_3N2_2O) features a pyrazole ring with distinct substituents:

  • Isobutyl group (position 1): Enhances lipophilicity, improving membrane permeability in biological systems.

  • Trifluoromethyl group (position 3): Imparts electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity.

  • Aldehyde group (position 4): Provides a reactive site for nucleophilic additions, enabling derivatization into secondary amines or alcohols .

Physical Properties

PropertyValue
Molecular Weight220.19 g/mol
Melting Point113–115°C
SolubilityLow in polar solvents; soluble in toluene, ethyl acetate
StabilityStable under inert conditions; sensitive to strong oxidizers

The trifluoromethyl group reduces solubility in polar solvents but enhances metabolic stability, a critical factor in drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

  • Chlorination: Introduction of a chloro group at the pyrazole-5 position using phosphorus oxychloride.

  • Substitution: Replacement of the chloro group with isobutyl and trifluoromethyl groups via nucleophilic substitution.

  • Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 4, employing dimethylformamide (DMF) and phosphorus oxychloride .

Reaction conditions (temperature, catalyst selection) are optimized to achieve yields exceeding 75%. Purification involves fractional distillation or recrystallization from toluene-petroleum ether mixtures .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key steps include:

  • Catalytic optimization: Use of heterogeneous catalysts (e.g., zeolites) to minimize side reactions.

  • In-line analytics: Real-time monitoring via HPLC ensures compliance with purity standards (>99.9%) .

Chemical Reactivity and Derivative Formation

Aldehyde Functionalization

The aldehyde group undergoes diverse transformations:

  • Schiff base formation: Reacts with primary amines to form imines, useful in antimicrobial agent development.

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol), a precursor for ester derivatives.

Substituent Modification

  • Trifluoromethyl group: Resists electrophilic substitution but participates in radical reactions under UV light.

  • Isobutyl group: Subject to oxidation to tert-butyl alcohol, though this pathway is less common due to steric hindrance .

Cancer TypeCell LineIC50_{50} (µM)
LungA54915.2
BreastMDA-MB-23112.8
ColorectalHCT11618.5

Mechanistic studies suggest interference with tubulin polymerization and induction of apoptosis via caspase-3 activation.

Antimicrobial Applications

Derivatives exhibit broad-spectrum activity:

  • Schiff base analogs: Inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis.

  • Hydrazone derivatives: Active against Candida albicans through ergosterol biosynthesis inhibition.

Industrial and Agrochemical Applications

Pesticide Development

The compound serves as a precursor for pyrazole-based insecticides. For example, pyflubumide (C25_{25}H31_{31}F6_6N3_3O3_3), a miticide, incorporates a similar trifluoromethylpyrazole scaffold to enhance binding to arthropod GABA receptors .

Material Science

Polymer composites incorporating pyrazole derivatives show improved thermal stability (decomposition temperature >300°C), attributed to the trifluoromethyl group’s electron-withdrawing effects .

Comparison with Structural Analogs

Trifluoromethyl vs. Difluoromethyl Derivatives

Replacing the trifluoromethyl group with difluoromethyl (as in WO2014120397A1 ) reduces electron-withdrawing effects, lowering metabolic stability but improving aqueous solubility.

Aldehyde vs. Carboxylic Acid Derivatives

Oxidation of the aldehyde to a carboxylic acid (e.g., pyflubumide ) enhances hydrogen-bonding capacity, critical for target protein interactions.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetic profiles.

  • Green Synthesis: Developing solvent-free reactions using microwave irradiation to improve sustainability.

  • In Vivo Studies: Evaluating oral bioavailability and toxicity in murine models.

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